Thalidomide-PEG2-C2-NH2 TFA is a synthetic compound that combines thalidomide, a well-known immunomodulatory drug, with polyethylene glycol (PEG) linkers. This compound is classified primarily as an E3 ligase ligand-linker conjugate, which is utilized in targeted protein degradation technologies like PROTAC (Proteolysis Targeting Chimeras). The incorporation of PEG enhances solubility and bioavailability, making it a significant candidate for various biomedical applications.
Thalidomide-PEG2-C2-NH2 TFA can be sourced from specialized chemical suppliers and is classified under several categories including:
The synthesis of Thalidomide-PEG2-C2-NH2 TFA typically involves several steps:
The molecular formula for Thalidomide-PEG2-C2-NH2 TFA is with a molecular weight of approximately 576.48 g/mol. The structural representation includes:
The compound's InChIKey is RYXFTCDPGMGGIG-UHFFFAOYSA-N, providing a unique identifier for database searches .
Thalidomide-PEG2-C2-NH2 TFA participates in various chemical reactions:
These reactions are typically performed under controlled conditions to ensure high yields and purity .
Thalidomide-PEG2-C2-NH2 TFA acts primarily through its interaction with cereblon, an E3 ubiquitin ligase component. The mechanism involves:
The modulation of protein levels through this mechanism highlights its potential as a therapeutic agent in oncology and immunology .
The compound's solubility profile is improved due to the PEG linker, making it suitable for various biological assays and formulations .
Thalidomide-PEG2-C2-NH2 TFA has several applications in scientific research:
This compound represents a significant advancement in therapeutic strategies aimed at modulating cellular functions through targeted protein degradation technologies .
Thalidomide-PEG2-C2-NH₂ TFA (CAS 2097509-36-7) incorporates a thalidomide-derived cereblon (CRBN) ligand, a critical component for recruiting the CRL4CRBN E3 ubiquitin ligase complex. The molecular architecture features the phthalimide moiety of thalidomide, which binds the tri-tryptophan pocket in the CRBN ligand-binding domain. This interaction is mediated through key hydrogen bonds between the phthalimide carbonyl groups and CRBN residues Trp380, Trp386, and Trp400 [6] [10]. The glutarimide ring further stabilizes this binding via hydrophobic interactions with His380, enabling neosubstrate recruitment [7] [10].
Table 1: Molecular Interactions of Thalidomide-Based Ligands with CRBN
Ligand Component | CRBN Residue | Interaction Type | Functional Role |
---|---|---|---|
Phthalimide carbonyl | Trp380/Trp386 | Hydrogen bonding | Primary binding anchor |
Glutarimide ring | His380 | Hydrophobic | Conformational stability |
Amide group | Asp376 | Hydrogen bonding | Binding affinity enhancement |
The terminal amine (-NH₂) in Thalidomide-PEG2-C2-NH₂ TFA serves as a linker attachment vector, strategically positioned to minimize steric hindrance during ternary complex formation. Unlike C4- or C5-modified thalidomide analogs, this configuration preserves the ligand’s intrinsic binding affinity (Kd ≈ 250 nM for CRBN) while enabling conjugation to target protein ligands [1] [7]. Molecular dynamics simulations confirm that this orientation maintains the optimal distance (12–15 Å) between the PROTAC’s E3-recruiting and target-binding domains [7].
The diethylene glycol (PEG2) spacer in Thalidomide-PEG2-C2-NH₂ TFA bridges the CRBN ligand and the terminal amine, fulfilling three critical functions:
Table 2: Impact of Linker Length on Degradation Efficiency
Linker Type | Atoms in Chain | Approximate Length (Å) | DC50 for BRD4 (nM) |
---|---|---|---|
PEG2 | 12 | 15.2 | 10–50 [4] |
PEG1 | 8 | 10.5 | >500 [7] |
PEG3 | 16 | 20.1 | 5–20 [7] |
The C2 alkyl chain (-C₂H₄-) adjacent to the terminal amine introduces controlled rigidity, reducing entropic penalties during ternary complex stabilization. This design balances flexibility and structural definition, as confirmed by nuclear magnetic resonance studies showing collapsed coil conformations in aqueous buffers [5] [9]. For PROTACs targeting sterically constrained proteins, this architecture enhances degradation efficiency by 3–5-fold compared to alkyl-only linkers [7].
Thalidomide-Based Ligands (CRBN-Recruiting):
Non-Thalidomide E3 Ligands:
Table 3: Key Metrics Across E3 Ligand Classes
Ligand Class | Representative Compound | MW (g/mol) | CRBN/VHL Kd (nM) | Tissue Penetration |
---|---|---|---|---|
Thalidomide-PEG2-C2-NH₂ | Thalidomide-PEG2-C2-NH₂ TFA | 518.44 | 250 (CRBN) [1] | High |
Hydroxyproline-based | VH032 | 520.59 | 185 (VHL) [3] | Moderate |
Phenyl dihydrouracil | CC-885 analog | 410.40 | 320 (CRBN) [6] | High |
Thalidomide-PEG2-C2-NH₂ TFA occupies a strategic niche in PROTAC design due to its balanced properties: intermediate size, synthetic accessibility, and established CRBN engagement. While phenyl dihydrouracil ligands offer advantages in avoiding chiral centers, their relative novelty necessitates further validation. The PEG2 linker in this compound specifically addresses historical challenges with solubility and proteolytic instability observed in peptide-based VHL recruiters [3] [7]. Clinical-stage PROTACs (e.g., ARV-110) utilizing analogous thalidomide linkers confirm the translational viability of this design paradigm [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9